Olomoucine Ii
Description
Structure
3D Structure
Properties
CAS No. |
500735-47-7 |
|---|---|
Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1 |
InChI Key |
NDUVSANREQEDRE-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Other CAS No. |
500735-47-7 |
Origin of Product |
United States |
Foundational & Exploratory
Olomoucine II: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine II, a second-generation purine analogue, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the anti-cancer effects of this compound. It details the compound's primary targets, its impact on cell cycle progression, and the signaling cascades it modulates, with a focus on the induction of apoptosis through a p53-dependent pathway initiated by ribosomal stress. This document consolidates quantitative data on its inhibitory activity and cellular effects, presents detailed protocols for key experimental assays, and provides visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its primary anti-cancer effects by competitively inhibiting the ATP-binding pocket of several key cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression and transcription.[1][2] Its inhibitory activity is most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[1][3] The inhibition of these kinases disrupts the phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of apoptosis.[4][5]
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various CDK/cyclin complexes and its anti-proliferative effects in different cancer cell lines.
Table 1: this compound IC50 Values against CDK/Cyclin Complexes
| CDK/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
| Data sourced from MedchemExpress.[1][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| BV173 | Leukemia | 2.7 |
| MCF-7 | Breast Cancer | 5.0 |
| CCRF-CEM | Leukemia | 5.3 |
| T98G | Glioblastoma | 9.2 |
| HOS | Osteosarcoma | 9.3 |
| HBL100 | Breast Cancer | 10.5 |
| HT-29 | Colon Cancer | 10.8 |
| BT474 | Breast Cancer | 13.6 |
| HL60 | Leukemia | 16.3 |
| Data sourced from MedchemExpress.[3] |
Impact on Cell Cycle Progression
By inhibiting key CDKs, this compound effectively halts the cell cycle at critical checkpoints, primarily the G1/S and G2/M transitions.[4][6] The inhibition of CDK2 prevents the phosphorylation of retinoblastoma protein (Rb) and other substrates necessary for the transition from the G1 to the S phase, thereby arresting cells in G1.[7] Furthermore, inhibition of CDK1 (also known as cdc2) activity by Olomoucine and its derivatives leads to arrest at the G2/M boundary.[5][6]
Visualization of Cell Cycle Arrest
The following diagram illustrates the points in the cell cycle where this compound exerts its inhibitory effects.
Induction of Apoptosis via Ribosomal Stress and p53 Activation
A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, a programmed cell death pathway.[5] This process is significantly mediated through the activation of the tumor suppressor protein p53.[4][8] this compound's potent inhibition of CDK9 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to transcriptional stress.[8][9] This, in turn, is thought to cause ribosomal stress, characterized by the release of ribosomal proteins, such as L11, from the nucleolus.[8][10]
Free ribosomal protein L11 binds to the MDM2 protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[10][11] The L11-MDM2 interaction inhibits MDM2's activity, leading to the stabilization and accumulation of p53.[10] Activated p53 then transcriptionally upregulates pro-apoptotic genes, such as BAX and PUMA, and the CDK inhibitor p21, ultimately leading to apoptosis.[4]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade from CDK9 inhibition to p53-mediated apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for a specific time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Objective: To detect and quantify apoptotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Western Blot Analysis of Protein Expression
Objective: To assess the levels of key proteins involved in the this compound-induced signaling pathways (e.g., p53, p21, cleaved PARP).
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Conclusion
This compound represents a promising class of anti-cancer agents with a well-defined mechanism of action centered on the inhibition of cyclin-dependent kinases. Its ability to induce cell cycle arrest and p53-dependent apoptosis through the induction of ribosomal stress highlights a multi-faceted approach to targeting cancer cell proliferation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other CDK inhibitors in oncology. Further research into the nuanced effects of this compound on different cancer subtypes and its potential in combination therapies is warranted.
References
- 1. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal protein L11 negatively regulates oncoprotein MDM2 and mediates a p53-dependent ribosomal-stress checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of human MDM2 complexed with RPL11 reveals the molecular basis of p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
Olomoucine II: A Potent and Selective CDK9 Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine II, a 2,6,9-trisubstituted purine derivative, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), demonstrating notable selectivity for CDK9. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile, mechanism of action, and relevant experimental protocols. Quantitative data on its kinase selectivity and antiproliferative activity are presented in structured tables for clear comparison. Detailed methodologies for key assays are provided to facilitate the practical application of this compound in research settings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for its use in drug discovery and development.
Introduction
Cyclin-dependent kinase 9 (CDK9) plays a pivotal role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II, a critical step for productive transcript elongation. The dysregulation of CDK9 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention. This compound is a second-generation CDK inhibitor that exhibits high affinity for CDK9.[1] This document serves as a technical resource for researchers exploring the therapeutic potential of this compound.
Kinase Selectivity and Potency
This compound has been characterized as a potent inhibitor of several CDKs, with a particularly high affinity for CDK9/cyclin T.[2] Its selectivity has been evaluated against a panel of kinases, demonstrating a favorable profile for targeting CDK9-dependent processes.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06[2][3][4] |
| CDK2/cyclin E | 0.1[2][3][4] |
| CDK7/cyclin H | 0.45[2][3][4] |
| CDK1/cyclin B | 7.6[2][3][4] |
| CDK4/cyclin D1 | 19.8[2][3][4] |
Table 2: Selectivity of this compound against Other Kinases
| Kinase | IC50 (µM) |
| ERK2 | 32[4] |
| Other Kinases (panel of 10) | >100[3][4] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDKs.[5] Its primary mechanism in the context of transcription involves the direct inhibition of CDK9. By binding to the ATP pocket of CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAP II).[1] This inhibition attenuates the transition from abortive to productive transcriptional elongation, thereby suppressing the expression of certain genes, including those crucial for cancer cell survival and viral replication.[1]
At the cellular level, the inhibition of CDK9 by this compound can lead to the activation of the tumor suppressor protein p53.[6][7] This is thought to be a consequence of perturbations in RNA synthesis, which can trigger a p53-dependent stress response, leading to the accumulation of p21WAF1.[6][7]
Antiproliferative Activity
This compound has demonstrated broad antiproliferative activity across a panel of human cancer cell lines.[2] The potency of its growth-inhibitory effects varies among different cell types.
Table 3: Antiproliferative Activity of this compound in Human Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3[2] |
| T98G | Glioblastoma | 9.2[2] |
| HBL100 | Breast Cancer | 10.5[2] |
| BT474 | Breast Cancer | 13.6[2] |
| MCF-7 | Breast Cancer | 5.0[2] |
| HT-29 | Colon Cancer | 10.8[2] |
| CCRF-CEM | Leukemia | 5.3[2] |
| BV173 | Leukemia | 2.7[2] |
| HL60 | Leukemia | 16.3[2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CDK9.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Peptide substrate (e.g., a derivative of the C-terminal domain of RNAP II)
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This protocol describes a method to determine the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the biological roles of CDK9 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for CDK9, coupled with its demonstrated antiproliferative activity, underscore its potential in oncology and virology. The data and protocols presented in this guide are intended to facilitate further research and development efforts centered on this potent CDK9 inhibitor.
References
- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Olomoucine II: A Technical Guide to its Antiproliferative Effects on Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antiproliferative effects of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, on various tumor cell lines. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts in oncology.
Executive Summary
This compound is a second-generation purine analogue that exhibits significant antiproliferative activity against a broad spectrum of cancer cell lines.[1][2] Its primary mechanism of action involves the competitive inhibition of multiple CDKs, key regulators of the cell cycle and transcription.[1] This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis.[3][4] Notably, the effects of this compound are often linked to the activation of the p53 tumor suppressor pathway and the subsequent induction of the CDK inhibitor p21.[2][3] This guide serves as a technical resource, providing researchers with the necessary data and methodologies to effectively study and utilize this compound in a laboratory setting.
Quantitative Data on Antiproliferative Activity
The efficacy of this compound varies across different CDK-cyclin complexes and tumor cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) to provide a comparative view of its potency.
Inhibitory Activity against Cyclin-Dependent Kinases
| Target CDK/Cyclin Complex | IC50 (µM) |
| CDK1/cyclin B | 7.6[1] |
| CDK2/cyclin E | 0.1[1] |
| CDK4/cyclin D1 | 19.8[1] |
| CDK7/cyclin H | 0.45[1] |
| CDK9/cyclin T | 0.06[1] |
Antiproliferative Activity in Tumor Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) |
| HOS | Osteosarcoma | 9.3[1] |
| T98G | Glioblastoma | 9.2[1] |
| HBL100 | Breast Cancer | 10.5[1] |
| BT474 | Breast Cancer | 13.6[1] |
| MCF-7 | Breast Cancer | 5.0[1] |
| HT-29 | Colorectal Cancer | 10.8[1] |
| CCRF-CEM | Leukemia | 5.3[1] |
| BV173 | Leukemia | 2.7[1] |
| HL-60 | Leukemia | 16.3[1] |
| KB 3-1 | Cervical Cancer | 45 (EC50)[5] |
| MDA-MB-231 | Breast Cancer | 75 (EC50)[5] |
| Evsa-T | Breast Cancer | 85 (EC50)[5] |
| BJ | Fibrosarcoma | 5.4 (EC50)[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antiproliferative effects of this compound. The following sections provide step-by-step protocols for key in vitro assays.
Cell Culture and Drug Preparation
-
Cell Lines and Culture Conditions: All cell lines should be obtained from a reputable cell bank (e.g., ATCC). Cells are to be cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Antiproliferation/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time. Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells based on the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for p53 and p21 Expression
This technique is used to detect changes in the protein levels of p53 and p21.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the action of this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: Signaling pathway of this compound in p53 wild-type cancer cells.
Conclusion
This compound demonstrates significant potential as an anticancer agent due to its potent inhibition of key CDKs and its ability to induce cell cycle arrest and apoptosis in a wide range of tumor cell lines. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate its therapeutic applications. The elucidation of its mechanism of action, particularly its interplay with the p53 pathway, provides a rationale for exploring its efficacy in tumors with specific genetic backgrounds. This technical guide is intended to facilitate and standardize the in vitro evaluation of this compound, ultimately contributing to the advancement of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Olomoucine II: A Technical Guide to its Antiviral Activity Against DNA Viruses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral properties of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, against a range of DNA viruses. This compound has demonstrated significant efficacy in preclinical studies, positioning it as a compound of interest for further antiviral drug development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms of action and experimental workflows.
Quantitative Assessment of Antiviral Activity
This compound has been shown to inhibit the replication of several DNA viruses, often with greater potency than the related CDK inhibitor, roscovitine.[1] The inhibitory effects have been quantified through various in vitro assays, with the 50% inhibitory concentration (IC50) being a key metric. The cytotoxic concentration (CC50) has also been determined to assess the therapeutic window of the compound.
| Virus | This compound IC50 (µM) | Roscovitine IC50 (µM) | Reference Antiviral IC50 (µM) |
| Herpes Simplex Virus-1 (HSV-1) | 5.0 | >20 | Acyclovir: 0.8 |
| Herpes Simplex Virus-2 (HSV-2) | 4.7 | >20 | Acyclovir: 3.5 |
| Vaccinia Virus (VV) | 3.8 | >20 | Iodo-deoxyuridine: 4.0 |
| Human Adenovirus type 4 (Ad4) | 2.4 | 15.2 | Cidofovir: 8.5 |
| Human Cytomegalovirus (HCMV) | 3.2 | 4.5 | Cidofovir: 0.5 |
| Measles Virus (MV) (RNA Virus) | >20 | >20 | Ribavirin: 2.5 |
| Influenza Virus (IV) (RNA Virus) | >20 | >20 | Ribavirin: 18.0 |
Table 1: Comparative in vitro antiviral activity of this compound, roscovitine, and reference compounds against a panel of DNA and RNA viruses. Data extracted from Holcakova et al., 2010.[1]
| Cell Line | This compound CC50 (µM) | Roscovitine CC50 (µM) |
| Human Fetal Foreskin Fibroblasts | Not specified in abstract | Not specified in abstract |
Table 2: Cytotoxicity of this compound and roscovitine. The full paper would be needed for specific CC50 values.
Mechanism of Action: Inhibition of Viral Transcription
This compound exerts its antiviral effect by targeting host cell cyclin-dependent kinases (CDKs), which are essential for the replication of many DNA viruses. Specifically, this compound is a potent inhibitor of CDK7 and CDK9. These kinases are crucial components of the cellular transcription machinery, as they phosphorylate the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a critical step for the initiation and elongation of transcription.
By inhibiting CDK7 and CDK9, this compound prevents the efficient phosphorylation of RNA Pol II, leading to a blockage of viral gene transcription and subsequent replication.[1] This mechanism of targeting a host factor is advantageous as it may have a broader spectrum of activity against different viruses and potentially a higher barrier to the development of viral resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV, A549 cells for Adenovirus) in 24-well plates.
-
Virus stock of known titer.
-
This compound stock solution (dissolved in DMSO).
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Overlay medium (e.g., culture medium containing 1% carboxymethylcellulose or agarose).
-
Fixative solution (e.g., methanol or 4% paraformaldehyde).
-
Staining solution (e.g., 0.5% crystal violet in 20% ethanol).
Procedure:
-
Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
After incubation, remove the overlay medium and fix the cells with the fixative solution for 20-30 minutes.
-
Stain the fixed cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Adenovirus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus progeny.
Materials:
-
Confluent monolayers of A549 cells in 6-well plates.
-
Human Adenovirus type 4 (Ad4) stock.
-
This compound and Cidofovir stock solutions.
-
Culture medium.
Procedure:
-
Infect confluent monolayers of A549 cells in 6-well plates with Ad4 at a multiplicity of infection (MOI) of 0.01.[1]
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Add fresh culture medium containing either 10 µM this compound, 100 µM cidofovir, or a combination of both.[1]
-
Harvest the cells and culture supernatant at various time points post-infection (e.g., 6, 12, 24, 48, 72, and 96 hours).[1]
-
Subject the harvested samples to three cycles of freeze-thawing to release intracellular virions.
-
Determine the titer of the progeny virus in the cell lysates by plaque assay on A549 cells.
-
The reduction in virus yield is calculated by comparing the titers from treated and untreated infected cells.
WST-1 Cytotoxicity Assay
This colorimetric assay is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Host cells (e.g., human fetal foreskin fibroblasts) in 96-well plates.
-
This compound stock solution.
-
Culture medium.
-
WST-1 reagent.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium and add the medium containing the different concentrations of this compound to the cells.
-
Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C.[1]
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of this compound that reduces the absorbance by 50% compared to untreated control cells.
References
An In-depth Technical Guide to the Role of Olomoucine II in Cell Cycle G1/S and G2/M Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine II, a second-generation purine analogue, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces cell cycle arrest at the G1/S and G2/M checkpoints. Through the targeted inhibition of specific CDK/cyclin complexes, this compound modulates the phosphorylation status of critical downstream targets, including the Retinoblastoma protein (Rb) and components of the p53 signaling pathway. This document details the signaling cascades, presents quantitative data on its effects, and provides established experimental protocols for studying its activity, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin subunits, are the central drivers of this process. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have become a prime target for the development of anti-cancer therapeutics. This compound is a potent and selective inhibitor of several CDKs, demonstrating significant anti-proliferative activity in a variety of cancer cell lines.[1][2] This guide focuses on the specific mechanisms by which this compound imposes G1/S and G2/M phase arrest.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.[3] Its inhibitory activity is most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, with notable activity against CDK1/cyclin B as well.[2] The differential inhibition of these key cell cycle kinases underpins its ability to induce cell cycle arrest at distinct phases.
Data Presentation: Inhibitory Activity of this compound
| Target CDK/Cyclin Complex | IC50 (µM) | Reference |
| CDK9/cyclin T | 0.06 | [2] |
| CDK2/cyclin E | 0.1 | [2] |
| CDK7/cyclin H | 0.45 | [2] |
| CDK1/cyclin B | 7.6 | [2] |
| CDK4/cyclin D1 | 19.8 | [2] |
G1/S Phase Arrest: Targeting the Restriction Point
The transition from the G1 phase to the S phase, known as the restriction point, is a critical decision point for cell proliferation and is primarily governed by the activity of CDK2 and CDK4/6. This compound effectively blocks this transition, primarily through the potent inhibition of CDK2.[4]
Inhibition of CDK2 and Hypophosphorylation of Retinoblastoma Protein (Rb)
In a normal cell cycle, the CDK4/6-cyclin D and CDK2-cyclin E complexes sequentially phosphorylate the Retinoblastoma protein (Rb). This hyperphosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. This compound's strong inhibitory effect on CDK2 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[5] In this state, Rb remains bound to E2F, repressing the transcription of S-phase genes and thus arresting the cell cycle in G1.[5][6]
Activation of the p53-p21 Pathway
In some cellular contexts, this compound has been shown to induce the tumor suppressor protein p53.[7] Activated p53 transcriptionally upregulates the expression of the CDK inhibitor p21WAF1/Cip1.[5] p21 then binds to and inhibits CDK2/cyclin E complexes, further reinforcing the G1 arrest.[5][7]
Signaling Pathway: G1/S Arrest by this compound
Caption: G1/S arrest pathway induced by this compound.
G2/M Phase Arrest: Preventing Mitotic Entry
The transition from G2 to mitosis (M phase) is driven by the activation of the CDK1/cyclin B complex, also known as the Mitosis-Promoting Factor (MPF). This compound can also induce a G2/M arrest, albeit at generally higher concentrations than those required for G1 arrest, by inhibiting CDK1 activity.[3][4]
Inhibition of CDK1/Cyclin B
The activation of the CDK1/cyclin B complex is the final trigger for entry into mitosis. This compound's inhibition of CDK1 prevents the phosphorylation of numerous downstream substrates that are essential for mitotic events, such as chromosome condensation, nuclear envelope breakdown, and spindle formation. This leads to an accumulation of cells in the G2 phase.[8]
Signaling Pathway: G2/M Arrest by this compound
References
- 1. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Olomoucine II In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine II is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases crucial for cell cycle regulation and transcription.[1][2][3] As a derivative of roscovitine, this compound exhibits enhanced inhibitory activity against several key CDKs, making it a valuable tool for cancer research and a potential therapeutic agent.[1] This document provides detailed application notes and a comprehensive protocol for conducting in vitro kinase assays to characterize the inhibitory activity of this compound.
Introduction
Cyclin-dependent kinases are central regulators of eukaryotic cell cycle progression, and their aberrant activity is a hallmark of many cancers. This compound, a 2,6,9-trisubstituted purine, acts as an ATP-competitive inhibitor of CDKs.[4] Its ability to selectively target these kinases has led to its investigation as an antiproliferative and anticancer agent.[2][5] In vitro kinase assays are fundamental for determining the potency and selectivity of inhibitors like this compound. These assays quantify the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the IC50 values of this compound against a panel of key kinases, demonstrating its potency and selectivity profile.
| Kinase Target | IC50 (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
| ERK2 | 32 |
Data sourced from MedKoo Biosciences and Abcam.[5][6]
Signaling Pathway Inhibition
This compound primarily targets the cyclin-dependent kinases, which are essential for cell cycle progression and transcription. The diagram below illustrates the points of inhibition within these pathways.
Caption: this compound inhibits key CDKs involved in cell cycle and transcription.
Experimental Protocols
This section details a generalized protocol for an in vitro kinase assay to determine the IC50 of this compound. This protocol is based on common methodologies for CDK inhibitor screening and can be adapted for various detection formats, such as radiometric or luminescence-based assays.
Objective: To determine the concentration-dependent inhibition of a specific kinase (e.g., CDK2/cyclin E) by this compound.
Materials:
-
Kinase: Recombinant active kinase (e.g., CDK2/cyclin E)
-
Substrate: Specific peptide or protein substrate for the kinase (e.g., Histone H1 for CDKs)
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution
-
ATP: Adenosine triphosphate, [γ-32P]ATP for radiometric assays or unlabeled ATP for luminescence assays
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA. A sample composition could be 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 50 µg/mL heparin.
-
Detection Reagent: Depending on the assay format (e.g., ADP-Glo™ Kinase Assay reagents from Promega for luminescence)
-
Microplates: 96-well or 384-well plates suitable for the detection method
-
Plate Reader: Scintillation counter for radiometric assays or a luminometer for luminescence assays
Experimental Workflow Diagram:
Caption: Workflow for an in vitro kinase assay to determine this compound IC50.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO or the assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1-5 µL) of the serially diluted this compound or DMSO (for control wells) to the microplate wells.
-
Add the kinase and substrate mixture to each well.
-
Include control wells: "no kinase" (background), "no inhibitor" (maximum activity), and "no substrate" (if necessary).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. For radiometric assays, this will be a mixture of unlabeled ATP and [γ-32P]ATP.
-
Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time (e.g., 30-90 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
For Luminescence-Based Assays (e.g., ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
For Radiometric Assays:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.
-
Wash the filter membranes extensively to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate.
-
-
-
Data Analysis:
-
Subtract the background signal (from "no kinase" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the inhibitory effects of this compound on cyclin-dependent kinases. The in vitro kinase assay is an essential tool for characterizing the potency and selectivity of this and other kinase inhibitors, providing valuable insights for drug discovery and development in the field of oncology and beyond.
References
- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Antiviral Screening Using Olomoucine II in a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant antiviral activity against a broad spectrum of DNA viruses.[1][2][3] As a derivative of roscovitine, this compound exerts its effects by targeting host cell CDKs, which are essential for the replication of many viruses.[1][3] This mode of action, targeting cellular rather than viral proteins, makes it a promising candidate for antiviral drug development, particularly for viruses resistant to conventional therapies.[1][2] The plaque reduction assay is a robust method to quantify the inhibitory effect of compounds like this compound on viral replication. This document provides detailed application notes and a comprehensive protocol for utilizing an this compound-based plaque reduction assay for antiviral screening.
Mechanism of Action
This compound is an ATP-competitive inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK7, and CDK9.[4][5][6] Viruses often co-opt the host cell's replication machinery, including CDKs, to facilitate their own replication. By inhibiting these kinases, this compound disrupts the viral life cycle. For instance, inhibition of CDK7 and CDK9 can interfere with the phosphorylation of the C-terminal domain of RNA polymerase II, a crucial step for viral transcription.[1] The broad-spectrum activity of this compound against various DNA viruses suggests a common reliance on these host cell CDKs for successful replication.[1]
Data Presentation
The antiviral activity of this compound has been quantified against a panel of human DNA viruses using plaque reduction assays. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to reduce the number of viral plaques by 50%, are summarized in the table below.
| Virus | This compound IC50 (µM) |
| Herpes Simplex Virus-1 (HSV-1) | 5.0 |
| Herpes Simplex Virus-2 (HSV-2) | 4.7 |
| Vaccinia Virus (VV) | 3.8 |
| Human Adenovirus type-4 (Ad4) | 2.4 |
| Human Cytomegalovirus (HCMV) | 3.2 |
Data sourced from Holcakova et al., 2010.[1]
Experimental Protocols
Plaque Reduction Assay Protocol for this compound
This protocol is designed to determine the antiviral activity of this compound against susceptible DNA viruses.
Materials:
-
Cells: A suitable host cell line for the virus of interest (e.g., Vero cells for HSV, A549 cells for Adenovirus).
-
Virus: A stock of the virus to be tested with a known titer (in Plaque Forming Units per milliliter, PFU/mL).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate growth medium for the host cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Overlay Medium: Culture medium containing a substance to solidify or increase viscosity, such as carboxymethylcellulose (CMC) or Avicel.
-
Staining Solution: Crystal violet solution (e.g., 0.1% crystal violet in 20% ethanol) or another suitable stain for visualizing plaques.
-
Fixative: 10% formalin or another suitable fixative.
-
Multi-well cell culture plates (e.g., 6-well or 24-well plates).
-
Standard tissue culture equipment.
Procedure:
-
Cell Seeding:
-
Seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value. Based on the known IC50 values, a starting range could be from 0.1 µM to 50 µM.
-
-
Virus Infection:
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 PFU per well).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Treatment with this compound:
-
After the adsorption period, remove the viral inoculum.
-
Add the prepared dilutions of this compound in overlay medium to the respective wells. Include a "no drug" control (virus only) and a "cell" control (no virus, no drug).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (this will vary depending on the virus, typically 2-7 days).
-
-
Plaque Visualization:
-
After the incubation period, fix the cells with a suitable fixative.
-
Remove the overlay medium and stain the cell monolayer with a staining solution (e.g., crystal violet).
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow of the this compound plaque reduction assay.
Caption: Antiviral mechanism of this compound via CDK inhibition.
References
- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 6. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Olomoucine II Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step guide for the preparation of a stock solution of Olomoucine II using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent cyclin-dependent kinase (CDK) inhibitor used in cell cycle research and cancer studies.[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This protocol includes necessary calculations, safety precautions, storage recommendations, and a summary of key quantitative data.
Quantitative Data Summary
The following table summarizes the essential properties of this compound for stock solution preparation.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₉H₂₆N₆O₂ | [2][4] |
| Molecular Weight | 370.45 g/mol | [2][3][5][6] |
| Purity | ≥98% | [1][4] |
| Appearance | Crystalline solid / Solid powder | [4][6] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Recommended Storage | -20°C | [1][7] |
| Long-term Storage | Store under desiccating conditions for up to 12 months. | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations.
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (sensitive to 0.1 mg)
-
Calibrated micropipettes and sterile pipette tips
-
Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Calculation of Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Desired Concentration = 10 mM
-
Desired Volume = 1 mL
-
Molecular Weight = 370.45 g/mol
Mass (mg) = 10 mM x 1 mL x 370.45 / 1000 = 3.70 mg
Therefore, 3.70 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Preparation: Before starting, allow the this compound container and the DMSO vial to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the calculated mass (e.g., 3.70 mg) of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume (e.g., 1 mL) of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.[7] Gentle warming or brief sonication can be used if dissolution is difficult, but avoid overheating.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the sequential steps for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway: Cell Cycle Inhibition
This compound functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This diagram shows the points of inhibition.
Caption: this compound inhibits CDK/Cyclin complexes to halt cell cycle.
Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Handling: DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact with the powder and the solution.
-
Disposal: Dispose of all waste materials according to your institution's guidelines for chemical waste.
References
- 1. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medkoo.com [medkoo.com]
- 7. Olomoucine =98 HPLC 101622-51-9 [sigmaaldrich.com]
Application Notes and Protocols: Using Flow Cytometry to Analyze Olomoucine II-Induced Cell Cycle Arrest
Introduction
Olomoucine II is a 2,6,9-trisubstituted purine derivative that acts as a potent inhibitor of cyclin-dependent kinases (CDKs).[1] CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle.[2] By inhibiting key CDKs such as CDK1, CDK2, CDK7, and CDK9, this compound can effectively halt cell proliferation and induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[1][3][4] This makes it a valuable tool for cancer research and drug development.
Flow cytometry, coupled with a DNA-intercalating fluorescent dye like Propidium Iodide (PI), is a powerful technique for analyzing cell cycle distribution. The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5] This application note provides a detailed protocol for treating cultured cells with this compound and subsequently analyzing the induced cell cycle arrest using flow cytometry.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound functions as an ATP-competitive inhibitor of CDKs.[6] The progression through the cell cycle is driven by the sequential activation of different CDK-cyclin complexes. For instance, the CDK1/Cyclin B complex is essential for the G2 to M phase transition. This compound inhibits the kinase activity of these complexes, preventing the phosphorylation of downstream target proteins required for cell cycle advancement. This inhibition leads to an accumulation of cells at specific checkpoints, most notably G1 and G2/M.[3][7]
The diagram below illustrates the simplified signaling pathway of CDK-mediated cell cycle progression and its inhibition by this compound, leading to G2/M arrest.
Quantitative Data Summary
The efficacy of this compound can vary significantly depending on the cell line.[8] It is crucial to determine the half-maximal inhibitory concentration (IC50) to select appropriate treatment concentrations for cell cycle analysis.
Table 1: Example IC50 Values for Olomoucine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| KB 3-1 | Cervical Carcinoma | 45 | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | 75 | [9] |
| Evsa-T | Breast Cancer | 85 | [9] |
| MR65 | Non-small Cell Lung Cancer | 10 - 200 (dose-dependent effects observed) | [10] |
| Raji | Burkitt's Lymphoma | (Effects observed in combination with irradiation) | [7] |
Note: The table references Olomoucine, a closely related precursor. IC50 values for this compound should be determined empirically for the specific cell line under investigation.
Table 2: Representative Data of Cell Cycle Distribution after this compound Treatment
The following table shows hypothetical but representative results from a flow cytometry experiment on a generic cancer cell line treated with this compound for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0.1% DMSO) | 45.2 | 30.5 | 24.3 |
| This compound (50 µM) | 42.8 | 15.1 | 42.1 |
| This compound (100 µM) | 38.5 | 8.3 | 53.2 |
Experimental Protocols
This section provides a comprehensive protocol for inducing and analyzing cell cycle arrest with this compound.
Experimental Workflow Overview
A. Materials and Reagents
-
Cell Line: Appropriate cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Culture Medium: As recommended for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (Stock solution in DMSO, store at -20°C)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
70% Ethanol, ice-cold (Prepare by diluting 100% ethanol with distilled water, store at -20°C)
-
Propidium Iodide (PI) Staining Solution: [11]
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (DNase-free)
-
0.1% Triton X-100 in PBS
-
-
Equipment:
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometer
-
Flow cytometry tubes (5 mL)
-
Vortex mixer
-
B. Detailed Protocol
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.
-
Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in any condition.
-
Include a vehicle control (medium with 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium (which may contain floating/apoptotic cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with 1 mL of PBS and add this wash to the same 15 mL tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the detached cells to the same 15 mL tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
Discard the supernatant.
-
-
Fixation:
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Ethanol-fixed cells are less dense.
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet by resuspending in 3 mL of PBS and centrifuging again at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of the PI Staining Solution.[12][13]
-
Incubate at room temperature for 15-30 minutes, protected from light.[11]
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes. Filter through a 40-50 µm nylon mesh if clumping is observed.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure high-quality data.[13]
-
Collect data in a linear scale for the PI channel (e.g., FL2 or PE-Texas Red).[13]
-
Record at least 10,000 single-cell events for accurate analysis.[5]
-
-
Data Analysis:
-
First, use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on the single-cell population and exclude doublets.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use the cell cycle analysis module in your flow cytometry software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated samples to the vehicle control. An accumulation of cells in the G2/M peak indicates a G2/M arrest.[14][15]
-
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. igbmc.fr [igbmc.fr]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting p53 Activation by Olomoucine II via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines. A key mechanism underlying its anti-tumor activity is the activation of the tumor suppressor protein p53. This document provides a detailed protocol for detecting the activation of p53 in response to this compound treatment using Western blotting. It includes methodologies for cell culture, treatment, protein extraction, and immunodetection, as well as quantitative data and visual representations of the signaling pathway and experimental workflow.
Introduction
The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress. In many cancer types, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation. This compound, a second-generation purine analogue, inhibits several CDKs, including CDK1, CDK2, CDK7, and CDK9.[1][2] Inhibition of these kinases, particularly those involved in transcription regulation like CDK7 and CDK9, leads to perturbations in RNA synthesis. This ribosomal stress is thought to trigger a p53-dependent checkpoint.[3][4]
One of the key mechanisms of p53 regulation is its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Studies have shown that in this compound-treated cells, MDM2 can form a complex with the ribosomal protein L11.[3][4] This interaction inhibits the ubiquitin ligase function of MDM2, leading to the stabilization and accumulation of p53 in the nucleus.[3][4] Activated p53 then transcriptionally upregulates its target genes, such as the CDK inhibitor p21WAF1, which mediates cell cycle arrest.[2] This application note details a robust Western blot protocol to monitor the increase in p53 and p21WAF1 protein levels following this compound treatment.
Data Presentation
The following table summarizes the anti-proliferative activity of this compound in various human cancer cell lines, providing a reference for effective concentration ranges.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 5.0 |
| BT474 | Breast Ductal Carcinoma | 13.6 |
| HT-29 | Colorectal Adenocarcinoma | 10.8 |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3 |
| BV173 | B-cell Precursor Leukemia | 2.7 |
| HL60 | Acute Promyelocytic Leukemia | 16.3 |
Data sourced from MedchemExpress and Krystof V, et al. (2005).[5]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for p53 activation by this compound.
Caption: this compound-induced p53 activation pathway.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for detecting p53 activation.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma, ATCC HTB-22) or other suitable cell line with wild-type p53.
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[3]
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine SDS-PAGE Gels
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p53 antibody (e.g., Cell Signaling Technology #9282, 1:1000 dilution)[6]
-
Rabbit anti-p21WAF1 antibody (e.g., Cell Signaling Technology #2947, 1:1000 dilution)
-
Mouse anti-β-actin antibody (loading control, e.g., Santa Cruz Biotechnology sc-47778, 1:1000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
Cell Culture and Treatment
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS, insulin, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15 µM) for 24 to 48 hours. Include a DMSO-treated vehicle control.
Protein Extraction
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentrations of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-p53, anti-p21, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Analyze the band intensities using appropriate software. Normalize the p53 and p21 band intensities to the β-actin loading control.
Expected Results
Upon treatment with this compound, a dose- and time-dependent increase in the protein levels of both p53 and its downstream target p21WAF1 is expected in cells with wild-type p53. The β-actin levels should remain relatively constant across all samples, confirming equal protein loading.
Troubleshooting
-
No or weak p53/p21 signal:
-
Increase the concentration of this compound or the treatment duration.
-
Check the integrity of the primary and secondary antibodies.
-
Ensure efficient protein transfer.
-
Increase the amount of protein loaded onto the gel.
-
-
High background:
-
Increase the number and duration of the washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time or use a different blocking agent).
-
Decrease the concentration of the primary or secondary antibodies.
-
-
Uneven loading (variable β-actin signal):
-
Ensure accurate protein quantification and careful loading of equal amounts of protein.
-
Conclusion
This application note provides a comprehensive protocol for the detection of p53 activation by this compound using Western blotting. The provided methodologies, data, and diagrams offer a valuable resource for researchers investigating the anti-cancer mechanisms of CDK inhibitors and the regulation of the p53 pathway. Adherence to this protocol should allow for the reliable and reproducible assessment of this compound-induced p53 activation in a laboratory setting.
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mcf7.com [mcf7.com]
- 4. 2.6. Western Blotting of MCF-7 Cells [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Western blot analysis [bio-protocol.org]
Application of Olomoucine II in High-Throughput Screening for CDK Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Olomoucine II is a potent, second-generation purine derivative that acts as an ATP-competitive inhibitor of several CDKs. Its well-characterized inhibitory profile makes it an excellent tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel CDK inhibitors.
This document provides detailed application notes and protocols for the use of this compound in HTS assays. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new CDK-targeting therapeutics.
Mechanism of Action
Olomoucine and its derivatives, including this compound, function by competing with ATP for the binding site on the kinase.[1][2] The crystal structure of CDK2 complexed with olomoucine confirms its binding to the ATP pocket. This competitive inhibition prevents the phosphorylation of CDK substrates, thereby blocking cell cycle progression and inducing antiproliferative effects.[3][4] this compound has demonstrated inhibitory activity against multiple CDKs, with a particular potency for CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[5]
Data Presentation
Inhibitory Activity of this compound against Cyclin-Dependent Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of CDKs. This data is crucial for designing HTS assays, particularly for determining appropriate concentrations for use as a reference inhibitor.
| CDK/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06[5][6] |
| CDK2/cyclin E | 0.1[5][6] |
| CDK7/cyclin H | 0.45[5][6] |
| CDK1/cyclin B | 7.6[5][6] |
| CDK4/cyclin D1 | 19.8[5][6] |
Antiproliferative Activity of this compound in Cancer Cell Lines
This compound exhibits antiproliferative activity across a range of human cancer cell lines. The IC50 values for cell growth inhibition after a 72-hour treatment are presented below. This information is valuable for designing cell-based secondary screening assays.
| Cell Line | Cancer Type | IC50 (µM) |
| BV173 | Chronic Myeloid Leukemia | 2.7[5][7] |
| MCF-7 | Breast Cancer | 5.0[5][7] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3[5][7] |
| T98G | Glioblastoma | 9.2[5][7] |
| HOS | Osteosarcoma | 9.3[5][7] |
| HBL100 | Breast Epithelial | 10.5[5][7] |
| HT-29 | Colorectal Adenocarcinoma | 10.8[5][7] |
| BT474 | Breast Cancer | 13.6[5][7] |
| HL60 | Acute Promyelocytic Leukemia | 16.3[5][7] |
Signaling Pathway
The following diagram illustrates the central role of CDKs in cell cycle regulation, the point of intervention for inhibitors like this compound.
Caption: CDK-mediated cell cycle progression and points of inhibition by this compound.
Experimental Protocols
The following protocols are designed for a 384-well plate format, which is standard for HTS. Adjust volumes and concentrations accordingly for other plate formats.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical HTS)
This protocol describes a generic kinase assay to screen for inhibitors of a specific CDK, using this compound as a positive control. The principle involves measuring the phosphorylation of a substrate by a CDK enzyme. This can be adapted for various detection methods, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
Materials:
-
Purified recombinant CDK/cyclin enzyme (e.g., CDK2/cyclin E)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
Detection reagent (specific to the assay format, e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates (white opaque for luminescence)
-
Plate reader capable of detecting the appropriate signal
Workflow Diagram:
Caption: High-throughput screening workflow for CDK inhibitors.
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds and control solutions into the wells of a 384-well plate.
-
For positive controls, use a serial dilution of this compound (e.g., starting from 10 µM final concentration).
-
For negative controls (0% inhibition), use 1 µL of DMSO.
-
For 100% inhibition controls, omit the enzyme in a separate set of wells.
-
-
Enzyme Addition:
-
Prepare a solution of the CDK/cyclin enzyme in kinase reaction buffer. The optimal concentration should be determined empirically.
-
Add 10 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a solution containing the kinase substrate and ATP in kinase reaction buffer. The concentrations should be at or near the Km values for the enzyme, which needs to be determined experimentally.
-
Add 10 µL of the ATP/substrate mixture to each well to start the kinase reaction. The final reaction volume is 21 µL.
-
Incubate for 60 minutes at room temperature. The incubation time may need optimization.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z' > 0.5 is generally considered excellent for HTS.[9]
-
Protocol 2: Cell-Based Proliferation Assay (Secondary Screening)
This protocol is for evaluating the antiproliferative effects of compounds identified in the primary screen. It uses a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells after treatment. It's important to note that for cell cycle arresting agents like CDK inhibitors, ATP-based readouts can sometimes be misleading as arrested cells may increase in size and ATP content.[10][11][12] Therefore, a DNA-based assay (e.g., CyQUANT®) could be a more reliable alternative.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
Cell viability or DNA quantitation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CyQUANT® Cell Proliferation Assay Kit)
-
384-well clear-bottom, white-walled assay plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in culture medium to the desired seeding density (to be optimized for the specific cell line to ensure exponential growth during the assay period).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and this compound (as a positive control) in cell culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. The final volume is 50 µL.
-
For negative controls, add medium with the corresponding DMSO concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated controls.
-
Plot the dose-response curves and determine the IC50 values.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from primary screening to hit validation in a typical drug discovery campaign for CDK inhibitors.
Caption: Logical workflow for a CDK inhibitor drug discovery campaign.
Conclusion
This compound serves as a valuable pharmacological tool for the discovery and characterization of novel CDK inhibitors. Its well-defined inhibitory profile makes it an ideal reference compound for validating HTS assays and for comparative studies. The protocols provided herein offer a framework for the implementation of both biochemical and cell-based screening assays. Careful optimization of assay conditions and a logical progression from primary screening to secondary validation are critical for the successful identification of promising new therapeutic candidates targeting the CDK family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Development of an ELISA for High-Throughput Screening of Inhibitors of Cdk5-Mediated PPARγ Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv [biorxiv.org]
- 12. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Why is Olomoucine II not inducing apoptosis in my cell line
This technical support guide provides answers to common questions and troubleshooting advice for researchers using Olomoucine II in cell culture experiments.
Frequently Asked Questions (FAQs)
Question: Why is this compound not inducing apoptosis in my cell line?
Answer:
The lack of apoptosis induction by this compound in your cell line can stem from several factors, ranging from experimental setup to the intrinsic biological characteristics of your cells. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2][3] Its primary effect is often cell cycle arrest, which can then lead to apoptosis, particularly at higher concentrations or after prolonged exposure.[4][5][6][7]
Below is a comprehensive troubleshooting guide to help you identify the potential cause of the issue and suggest solutions.
Troubleshooting Guide: Lack of Apoptosis with this compound
This guide is divided into three main areas:
-
Reagent and Experimental Setup: Verifying the quality and use of this compound.
-
Cell Line-Specific Factors: Understanding the potential for cellular resistance.
-
Apoptosis Detection and Analysis: Ensuring your assay is appropriate and correctly performed.
Reagent and Experimental Setup
A common source of experimental failure is related to the reagent itself or the treatment conditions.
-
Is your this compound active and used at the correct concentration?
-
Compound Integrity: Ensure your this compound is from a reputable source and has been stored correctly (typically at -20°C under desiccating conditions) to prevent degradation.[8]
-
Solubility: this compound is soluble in DMSO and ethanol.[8] Ensure it is fully dissolved before adding it to your cell culture medium. Precipitates can lead to inaccurate dosing.
-
Concentration Range: The effective concentration of this compound is highly cell-line dependent.[2][3] While it can induce cell cycle arrest at lower concentrations, apoptosis may require higher doses.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Table 1: Reported IC50 Values for this compound
Target/Process Cell Line(s) Reported IC50 / Concentration Citation(s) Kinase Inhibition (Biochemical Assay) CDK1/cyclin B: 7.6 µM [2][3] CDK2/cyclin E: 0.1 µM [2][3] CDK4/cyclin D1: 19.8 µM [2][3] CDK7/cyclin H: 0.45 µM [2][3] CDK9/cyclin T: 0.06 µM [2][3] Antiproliferative Activity HOS, T98G, HBL100, BT474, MCF-7, HT-29, CCRF-CEM, BV173, HL60 5 - 16.3 µM [3][9] Variety of cancer cells (wild-type or mutant p53) Mean IC50s: 7.4 µM and 10.1 µM, respectively [2] Apoptosis Induction Human fibroblasts Cytotoxic effects observed at 15–50 μM [4] | | HL-60 | Apoptosis observed at higher doses |[10] |
-
Incubation Time: Apoptosis is a process that takes time. Short incubation periods may only be sufficient to induce cell cycle arrest. An extended time course experiment (e.g., 24, 48, 72 hours) is recommended to capture the apoptotic response.
-
Cell Line-Specific Factors
Your cell line may possess intrinsic or acquired resistance to CDK inhibitors.
-
Is your cell line resistant to CDK inhibition?
-
Cell Cycle Machinery Status:
-
Retinoblastoma (Rb) Protein: The primary target of the CDK4/6-Cyclin D complex is the Rb protein. If your cell line has a loss-of-function mutation in the RB1 gene, it will be intrinsically resistant to inhibitors that act upstream of Rb.[11]
-
CDK or Cyclin Amplification: Overexpression or amplification of CDKs (like CDK2 or CDK7) or their associated cyclins (like Cyclin E) can overcome the inhibitory effect of this compound.[12][13]
-
Loss of CDK Inhibitors: Natural CDK inhibitors like p16INK4a are tumor suppressors. If your cell line has lost p16 function, it may have hyperactive CDK4/6, potentially requiring higher concentrations of a pan-CDK inhibitor to elicit a response.[12]
-
-
Activation of Bypass Pathways:
-
Drug Efflux Pumps:
-
This compound has been identified as a substrate for the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2.[2] If your cell line expresses high levels of these efflux pumps, the intracellular concentration of this compound may not reach a level sufficient to induce apoptosis.
-
-
Apoptosis Detection and Analysis
The method used to measure apoptosis and the timing of the analysis are critical.
-
Are you using the right assay at the right time?
-
Kinetics of Apoptosis: Different markers of apoptosis appear at different times.
-
Early Apoptosis: Phosphatidylserine (PS) externalization (detected by Annexin V) is an early event.
-
Mid-Apoptosis: Caspase activation (e.g., cleaved Caspase-3 or PARP) occurs subsequently.[16]
-
Late Apoptosis: DNA fragmentation (detectable by TUNEL assay or DNA laddering) and loss of membrane integrity (detected by propidium iodide or other viability dyes) are later events.[17]
-
-
Assay Sensitivity: Ensure your chosen assay is sensitive enough. While DNA laddering on an agarose gel is a classic method, it is often less sensitive than flow cytometry-based methods.[16]
-
Controls: Always include a positive control for apoptosis induction (e.g., staurosporine, etoposide, or camptothecin) to ensure your detection method is working correctly in your cell line.[18] An untreated control and a vehicle control (e.g., DMSO) are also essential.[19]
-
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store in small aliquots at -20°C.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentrations of this compound. For a dose-response experiment, a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) is recommended. Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Harvesting: Harvest cells for downstream analysis. For adherent cells, collect both the floating cells in the medium and the adherent cells by trypsinization, as apoptotic cells may detach.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Harvest Cells: Harvest approximately 1 x 10^6 cells per sample as described above and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold PBS and pellet again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Harvest Cells: Harvest approximately 1 x 10^6 cells and pellet by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate on ice for at least 30 minutes or store at -20°C for several days.
-
Staining: Pellet the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDKs, leading to G1 arrest and apoptosis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed apoptosis induction.
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 12. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis: A Four-Week Laboratory Investigation for Advanced Molecular and Cellular Biology Students - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Induction of apoptosis in cells | Abcam [abcam.com]
Olomoucine II degradation and stability in long-term experiments
Welcome to the technical support center for Olomoucine II. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C under desiccating conditions.[1] For short-term storage, 0-4°C is acceptable for days to weeks.[2] When stored properly at -20°C, the solid compound is stable for at least four years.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol.[3] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A study on the stability of various compounds in DMSO suggests that water content can be a significant factor in degradation, so using anhydrous solvent is crucial.[4]
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous buffers and cell culture media has not been extensively reported in the literature and should be determined experimentally for your specific conditions. For in vivo experiments, it is recommended to prepare fresh working solutions from a frozen stock on the day of use.[5] Components in cell culture media can potentially interact with and degrade small molecules.[6][7]
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation pathways for this compound?
A5: Specific chemical degradation pathways for this compound under experimental conditions have not been detailed in the literature. As a purine analog, it may be susceptible to oxidation and hydrolysis. In a biological context, purine analogs can be metabolized by enzymes such as xanthine oxidase.[9][10] However, this metabolic degradation may not be relevant to its chemical stability in a laboratory setting. To identify potential degradation products in your experiments, a forced degradation study coupled with a stability-indicating analytical method (e.g., HPLC-MS) is recommended.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in a long-term experiment | Degradation of this compound in the working solution (e.g., cell culture media). | Prepare fresh working solutions more frequently. Perform a stability study under your specific experimental conditions (temperature, pH, media components) to determine the degradation rate. Use a stability-indicating HPLC method to check the purity of your stock and working solutions. |
| Precipitate observed in frozen DMSO stock solution upon thawing | The compound has come out of solution. This can be exacerbated by repeated freeze-thaw cycles or the presence of water. | Gently warm the vial (e.g., to 37°C) and vortex thoroughly to redissolve the compound. Ensure the stock solution is completely clear before use. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Use anhydrous DMSO. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or precipitation. | Verify the concentration and purity of your stock solution using an analytical method like HPLC-UV.[12] Prepare fresh dilutions for each experiment. Ensure complete dissolution of the compound when making solutions. |
| Appearance of new, unexpected peaks in HPLC analysis | Degradation of this compound. | This indicates the formation of degradation products. A forced degradation study can help to intentionally generate and identify these degradants, which is crucial for developing a robust, stability-indicating analytical method.[8][13] |
Data Presentation: Storage and Stability Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Reported Stability |
| Solid Powder | N/A | N/A | -20°C (desiccated)[1] | ≥ 4 years[2] |
| Stock Solution | Anhydrous DMSO | 10-100 mM | -20°C or -80°C | At least 6 months (general recommendation) |
| Working Solution | Aqueous Buffer / Media | Dependent on experiment | 4°C or 37°C | Stability is variable; prepare fresh daily. |
Table 2: Template for User-Generated Stability Data (Example: this compound in PBS, pH 7.4 at 37°C)
| Time Point (hours) | % Remaining this compound | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0 | 100% | 0 | 0 |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 70°C for 48 hours. Also, incubate 1 mL of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for a specified duration. Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). Aim for 10-20% degradation of the parent compound for optimal identification of degradants.[13]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject each of the stressed samples from the forced degradation study (Protocol 1).
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the resolution between these peaks and the parent this compound peak.
-
Optimize the gradient, mobile phase composition, and pH to achieve baseline separation for all significant peaks.
-
Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
Visualizations
Caption: General metabolic degradation pathway for purine analogs in biological systems.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Decision tree for troubleshooting common stability-related issues with this compound.
References
- 1. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. pharmtech.com [pharmtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Overcoming resistance to Olomoucine II in cancer cell lines
Welcome to the technical support center for Olomoucine II. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation, 2,6,9-trisubstituted purine analogue that acts as a potent inhibitor of cyclin-dependent kinases (CDKs). It competitively binds to the ATP-binding site of CDKs, blocking their kinase activity and thereby preventing the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis.[1][2][3] Its inhibitory activity is most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[2]
Q2: What are the known CDK targets of this compound?
This compound inhibits a range of CDKs with varying potencies. The half-maximal inhibitory concentrations (IC50) are provided in the table below. Its strong activity against CDK2, CDK7, and CDK9 is noteworthy.[1][2][3]
Q3: What are the common, expected mechanisms of resistance to CDK inhibitors like this compound?
While specific data on acquired resistance to this compound is limited, mechanisms can be extrapolated from broader studies on CDK inhibitors. Resistance can be intrinsic (pre-existing) or acquired over time.[4] Common mechanisms include:
-
Alterations in Core Cell Cycle Machinery:
-
Loss of Retinoblastoma (Rb) protein: Loss-of-function mutations in the RB1 gene remove the key substrate of CDK4/6, rendering the cell cycle independent of its regulation.[5]
-
Amplification of CDK genes: Increased expression of target CDKs (e.g., CDK4, CDK6) can overwhelm the inhibitor.[5]
-
Upregulation of D- and E-type cyclins: Overexpression of cyclins (e.g., Cyclin D, Cyclin E) can lead to hyperactivation of CDKs, bypassing the inhibitory effect.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway, often through the loss of the PTEN tumor suppressor, can promote cell proliferation independently of the CDK/Rb axis.[5]
-
-
Increased Drug Efflux:
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step approach for researchers whose cancer cell lines are showing a diminished response to this compound.
Problem: My cancer cell line is no longer responding to this compound at previously effective concentrations.
Step 1: Initial Checks & Verification
-
Question: Is the this compound compound viable?
-
Action: Verify the storage conditions (-20°C, desiccated) and age of the compound stock. Test the compound on a known sensitive (control) cell line to confirm its bioactivity.
-
-
Question: Has the IC50 value for my cell line shifted significantly?
-
Action: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) on your suspected resistant line and compare it to the parental, sensitive line. A significant fold-increase in the IC50 value suggests acquired resistance.
-
Step 2: Characterizing the Resistant Phenotype
-
Question: Does the cell cycle profile change in response to treatment?
-
Action: Treat both sensitive and resistant cells with this compound. Analyze their cell cycle distribution using flow cytometry after propidium iodide (PI) staining. Sensitive cells should arrest in G1 or G2, while resistant cells may show little to no change compared to untreated controls.
-
-
Question: Is the CDK/Rb signaling pathway still inhibited?
-
Action: Use Western blot to analyze the phosphorylation status of Rb and other CDK substrates (e.g., p-Rb at Ser780/Ser807/811) in sensitive vs. resistant cells after treatment. A lack of change in p-Rb levels in treated resistant cells indicates the pathway is no longer being effectively inhibited.
-
Step 3: Investigating Potential Resistance Mechanisms
-
Question: Have the levels of key cell cycle proteins changed?
-
Action: Perform Western blot analysis on cell lysates from both sensitive and resistant lines (without treatment) to compare the baseline protein levels of CDK2, CDK4, CDK6, Cyclin D1, Cyclin E, p21, and p27. Also, check for the total expression level of Rb protein.
-
-
Question: Are bypass signaling pathways activated?
-
Action: Analyze the activation status of alternative pathways like PI3K/AKT. Use Western blot to probe for phosphorylated forms of key proteins (e.g., p-AKT, p-mTOR) in the resistant line compared to the sensitive line.
-
-
Question: Is drug efflux a potential issue?
-
Action: Culture the resistant cells with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil). A restoration of sensitivity in the presence of the inhibitor points to drug efflux as a resistance mechanism.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinase complexes.
| Kinase Complex | IC50 (µM) |
| CDK9 / cyclin T | 0.06 |
| CDK2 / cyclin E | 0.1 |
| CDK7 / cyclin H | 0.45 |
| CDK1 / cyclin B | 7.6 |
| CDK4 / cyclin D1 | 19.8 |
| Data sourced from MedchemExpress.[2] |
Table 2: Representative Antiproliferative Activity of this compound
This table shows the IC50 values for this compound across a panel of human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| BV173 | Leukemia | 2.7 |
| MCF-7 | Breast Cancer | 5.0 |
| CCRF-CEM | Leukemia | 5.3 |
| T98G | Glioblastoma | 9.2 |
| HOS | Osteosarcoma | 9.3 |
| HBL100 | Breast Cancer | 10.5 |
| HT-29 | Colon Cancer | 10.8 |
| BT474 | Breast Cancer | 13.6 |
| HL60 | Leukemia | 16.3 |
| Data sourced from Krystof V, et al. (2005) and MedchemExpress.[2] |
Table 3: Example of IC50 Shift in a Resistant Cell Line (Hypothetical)
| Cell Line | Treatment | IC50 (µM) | Fold Change |
| MCF-7 (Parental) | This compound | 5.0 | 1x |
| MCF-7 (Resistant) | This compound | 45.0 | 9x |
Signaling Pathways & Mechanisms
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Rb Phosphorylation
This protocol assesses the inhibition of CDK activity in cells.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., at 1x and 5x the IC50) and a vehicle control for 6-24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% or 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-Actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and the loading control (Actin).
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Unexpected results with Olomoucine II in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Olomoucine II in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs). It competitively binds to the ATP-binding site of several CDKs, thereby blocking their kinase activity and interfering with cell cycle progression.[1][2] Its inhibitory activity is most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.
Q2: At what phase of the cell cycle does this compound arrest cells?
This compound has been shown to cause cell cycle arrest at both the G1/S and G2/M transitions.[3] The specific phase of arrest can be cell-type dependent and may be influenced by the concentration of this compound used. In some cancer cell lines, a reduction in G1-phase cells accompanied by an increase in the frequency of G2-phase cells has been observed at higher doses.[4]
Q3: Is the cytotoxic effect of this compound dependent on p53 status?
The cytotoxic and apoptosis-inducing effects of this compound appear to be independent of the p53 tumor suppressor protein status.[3] Studies have shown that this compound can induce cell cycle arrest and apoptosis in cell lines with both wild-type and mutant p53.[3] However, it has also been noted that this compound shows a slight preference for inducing antiproliferative activity in cells harboring a wild-type p53 gene.[1]
Troubleshooting Guide
Issue 1: Unexpectedly low or no inhibition of cell proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration: | Verify the calculated concentration and ensure proper dissolution of the compound. |
| Cell line resistance: | Some cell lines may exhibit intrinsic resistance. Consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. |
| Drug efflux: | This compound has been identified as a substrate for the ABCB1 (P-glycoprotein) drug efflux transporter.[5][6] Overexpression of ABCB1 in your cell line could lead to rapid removal of the compound, reducing its intracellular concentration and efficacy. Consider co-treatment with an ABCB1 inhibitor to investigate this possibility. |
| Compound degradation: | Ensure proper storage of this compound as recommended by the supplier to prevent degradation. Prepare fresh working solutions for each experiment. |
Issue 2: Observation of paradoxical effects, such as increased cell population in a specific phase without overall cell cycle arrest.
| Possible Cause | Troubleshooting Step |
| Off-target effects: | This compound can have off-target effects on other kinases, such as ERK1/p44 MAP kinase.[7] These off-target activities could lead to complex and unexpected cellular responses. |
| Dose-dependent effects: | The effects of this compound can be highly dose-dependent. A lower concentration might delay progression through a specific phase, while a higher concentration is required for a complete block. Perform a detailed time-course and dose-response experiment and analyze the cell cycle distribution at multiple time points. |
| Cell line-specific response: | The cellular response to CDK inhibition can vary significantly between different cell lines. |
Issue 3: Discrepancy between expected and observed apoptosis levels.
| Possible Cause | Troubleshooting Step |
| Insufficient treatment time or concentration: | Induction of apoptosis may require prolonged exposure or higher concentrations of this compound. A time-course and dose-response experiment is recommended. At higher doses (15–50 μM), an increase in annexin V and propidium iodide staining has been observed.[8] |
| Method of detection: | Ensure that the chosen apoptosis detection method is appropriate and sensitive enough. Annexin V/PI staining is a common method for detecting early and late apoptosis. |
| Cellular context: | The propensity of a cell to undergo apoptosis in response to cell cycle arrest is influenced by various factors, including the status of pro- and anti-apoptotic proteins. |
Issue 4: Unexpected changes in protein expression unrelated to cell cycle proteins.
| Possible Cause | Troubleshooting Step |
| Upregulation of CLIMP-63: | Olomoucine (a related compound) has been shown to unexpectedly upregulate the expression of Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63) in normal senescent cells, but not in immortalized and cancer cells.[9][10] This effect is dose- and time-dependent. If working with normal cells, consider this possibility and verify by Western blot. |
| Off-target signaling pathways: | Inhibition of CDKs can have downstream effects on various signaling pathways. For example, Olomoucine has been shown to reduce the phosphorylation of p38 and c-Jun N-terminal kinase.[11] |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound against various Cyclin-Dependent Kinases.
| CDK/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
Data compiled from multiple sources.
Table 2: Antiproliferative Activity of this compound in various human cancer cell lines (72h treatment).
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Cancer | 10.5 |
| BT474 | Breast Cancer | 13.6 |
| MCF-7 | Breast Cancer | 5.0 |
| HT-29 | Colon Cancer | 10.8 |
| CCRF-CEM | Leukemia | 5.3 |
| BV173 | Leukemia | 2.7 |
| HL60 | Leukemia | 16.3 |
Data from MedChemExpress product information sheet.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard cell cycle analysis procedures.[12][13][14][15]
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 ml of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 ml of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µl of Propidium Iodide (PI) staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is based on standard Annexin V/PI apoptosis assays.[16][17][18][19]
-
Cell Preparation:
-
Treat cells with this compound as required. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µl of 1X Annexin V Binding Buffer.
-
Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µl of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Four populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential off-target effects of this compound.
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular effects of olomoucine in human lymphoma cells differing in p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purvalanol A, this compound and roscovitine inhibit ABCB1 transporter and synergistically potentiate cytotoxic effects of daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purvalanol A, this compound and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new, unexpected action of olomoucine, a CDK inhibitor, on normal human cells: up-regulation of CLIMP-63, a cytoskeleton-linking membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. kumc.edu [kumc.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Olomoucine II's effects on ABC transporters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olomoucine II, focusing on how to control for its effects on ATP-binding cassette (ABC) transporters.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and what are its known off-target effects on ABC transporters?
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[1][2][3] It is widely used in cell cycle research and as a potential anti-cancer and antiviral agent.[1][2][3] However, research has demonstrated that this compound also inhibits the function of the ABC transporter ABCG2 (also known as BCRP, breast cancer resistance protein).[4] This inhibition can lead to increased intracellular accumulation of other compounds that are substrates of ABCG2, potentially confounding experimental results.[4]
Q2: How can I determine if the observed effects in my experiment are due to CDK inhibition or ABCG2 inhibition by this compound?
To dissect the specific contributions of CDK versus ABCG2 inhibition, a series of control experiments are recommended. The general workflow involves comparing the effects of this compound in cells with and without functional ABCG2 transporters.
Figure 1: A logical workflow for differentiating between CDK and ABCG2 inhibition by this compound.
Q3: What are suitable control cell lines for these experiments?
The ideal control cell lines are a parental cell line with low or negligible ABCG2 expression and a corresponding cell line that has been stably transfected to overexpress human ABCG2.[5] A commonly used pair is the Madin-Darby Canine Kidney II (MDCKII) parental line and the MDCKII-ABCG2 transfected line.[4][5] Alternatively, researchers can use cancer cell lines known to have high levels of endogenous ABCG2 expression, such as some drug-resistant cancer cell lines.[6]
Q4: Are there any alternatives to this compound that do not inhibit ABC transporters?
Troubleshooting Guides
Problem 1: I am seeing an unexpectedly potent effect of my drug of interest when co-administered with this compound.
-
Possible Cause: Your drug of interest may be a substrate of the ABCG2 transporter. This compound's inhibition of ABCG2 could be increasing the intracellular concentration and, therefore, the potency of your drug.[4]
-
Troubleshooting Steps:
-
Verify ABCG2 Substrate Status: Perform a drug efflux assay using ABCG2-overexpressing cells to determine if your drug is transported by ABCG2.
-
Use a Specific ABCG2 Inhibitor: Repeat the co-administration experiment using a specific ABCG2 inhibitor, such as Ko143, instead of this compound. If you observe a similar potentiation of your drug's effect, it strongly suggests that the mechanism is ABCG2 inhibition.
-
Measure Intracellular Drug Concentration: Use techniques like HPLC or LC-MS/MS to quantify the intracellular concentration of your drug in the presence and absence of this compound. A significant increase in intracellular concentration would confirm the role of ABCG2 inhibition.
-
Problem 2: My results with this compound are inconsistent across different cell lines.
-
Possible Cause: The expression levels of ABCG2 can vary significantly between different cell lines, leading to variable off-target effects of this compound.[7]
-
Troubleshooting Steps:
-
Characterize ABCG2 Expression: Profile the ABCG2 expression levels in all cell lines used in your experiments via qPCR or Western blotting.
-
Correlate with Activity: Determine if there is a correlation between the level of ABCG2 expression and the observed potency of this compound or its interactive effects with other compounds.
-
Normalize for ABCG2 Activity: When comparing results across cell lines, consider using an ABCG2 activity assay to normalize for functional differences in transporter activity, not just expression levels.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various CDKs and its relative potency as an ABCG2 inhibitor. This data is crucial for designing experiments with appropriate concentrations to distinguish between on-target and off-target effects.
| Target | IC50 (µM) | Reference |
| CDK9/cyclin T | 0.06 | [1] |
| CDK2/cyclin E | 0.1 | [1] |
| CDK7/cyclin H | 0.45 | [1] |
| CDK1/cyclin B | 7.6 | [1] |
| CDK4/cyclin D1 | 19.8 | [1] |
| ABCG2 Inhibition | Similar to Fumitremorgin C | [4] |
Note: The inhibitory potency of this compound against ABCG2 was found to be comparable to that of Fumitremorgin C, a well-known ABCG2 inhibitor.[4]
Key Experimental Protocols
Protocol 1: Measuring ABCG2 Transporter Activity using a Fluorescent Substrate
This protocol is adapted from methods utilizing fluorescent substrates like Hoechst 33342 or Pheophorbide A to quantify ABCG2 activity.[8][9][10]
Figure 2: Workflow for an ABCG2 activity assay using a fluorescent substrate.
Materials:
-
ABCG2-overexpressing cell line (e.g., MDCKII-ABCG2) and parental cell line (e.g., MDCKII)
-
This compound
-
Specific ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342, Pheophorbide A)
-
Cell culture medium, PBS, and a multi-well plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed both the ABCG2-overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells for 15-30 minutes with culture medium containing the vehicle (e.g., DMSO), this compound at various concentrations, or a saturating concentration of Ko143.
-
Substrate Addition: Add the fluorescent substrate (e.g., 5 µM Hoechst 33342) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the medium containing the substrate and wash the cells twice with ice-cold PBS to stop the transport and remove any extracellular substrate.
-
Fluorescence Measurement: Add PBS or a suitable lysis buffer to the wells and measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission for Hoechst 33342).
-
Data Analysis: An increase in intracellular fluorescence in the presence of an inhibitor indicates the inhibition of ABCG2-mediated efflux. The effect of this compound can be quantified by comparing the fluorescence signal in this compound-treated cells to that of the vehicle control and the positive control (Ko143).
Protocol 2: Signaling Pathway Perturbation Analysis
To further confirm whether the observed cellular response is due to the intended CDK inhibition, it is crucial to analyze the downstream signaling pathways.
Figure 3: A workflow for analyzing CDK signaling pathways to confirm on-target effects.
Materials:
-
Cell lines as described in Protocol 1
-
This compound
-
Reagents for cell lysis and protein quantification
-
Antibodies for Western blotting (e.g., anti-phospho-Rb, anti-Cyclin E, anti-p21)
Methodology:
-
Cell Treatment: Treat both parental and ABCG2-overexpressing cells with a concentration of this compound that is expected to inhibit the target CDK.
-
Cell Lysis: At different time points post-treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key downstream targets of the CDK pathway you are studying (e.g., phosphorylation of the Retinoblastoma protein (Rb) for CDK2/4/6 inhibition).
-
Analysis: A similar modulation of the CDK pathway markers in both the parental and ABCG2-overexpressing cell lines would indicate that the on-target CDK inhibition is occurring as expected, independent of ABCG2 expression. Any significant differences in the signaling response between the two cell lines might suggest that the off-target effect on ABCG2 is influencing the overall cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human ABCG2 Stable Cell Line - MDCKII (CSC-SC000069-1) - Creative Biogene [creative-biogene.com]
- 6. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.1.1. Assessment of ABCG2 transporter activity in tumor cell lines [bio-protocol.org]
- 8. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Optimizing incubation time for Olomoucine II treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Olomoucine II in their experiments, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs). It functions by competing with ATP for the binding site on these kinases.[1][2][3] Its primary targets include CDK1, CDK2, CDK5, CDK7, and CDK9.[4] By inhibiting these CDKs, this compound effectively blocks cell cycle progression, primarily inducing a G1 phase arrest.[5][6][7]
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for many cancer cell lines is in the low micromolar range (e.g., 1-10 µM).
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions, where it can be stable for up to 12 months. Stock solutions in DMSO can also be stored at -20°C.
Q4: What are the known off-target effects of this compound?
While relatively selective for CDKs, this compound can inhibit other kinases at higher concentrations, such as ERK2.[8] It is crucial to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guide
Issue 1: Incomplete or no cell cycle arrest observed after this compound treatment.
-
Possible Cause 1: Sub-optimal Incubation Time. The time required to observe cell cycle arrest can vary between cell lines. A short incubation may be insufficient for the cells to accumulate at the G1 checkpoint.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and analyze the cell cycle distribution at different time points (e.g., 12, 24, 48, and 72 hours).
-
-
Possible Cause 2: Incorrect Concentration. The concentration of this compound may be too low to effectively inhibit the target CDKs in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest in your cell line.
-
-
Possible Cause 3: Drug Inactivation. this compound may be unstable in your cell culture medium over long incubation periods.
-
Solution: For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours.
-
Issue 2: High levels of cell death or unexpected cytotoxicity observed.
-
Possible Cause 1: Concentration is too high. While effective at inducing cell cycle arrest, higher concentrations of this compound can lead to apoptosis.
-
Solution: Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that induces cell cycle arrest with minimal cytotoxicity.
-
-
Possible Cause 2: Prolonged Incubation. Continuous exposure to this compound, even at a relatively low concentration, can eventually lead to apoptosis in some cell lines.
-
Solution: Reduce the incubation time. Determine the minimum time required to achieve the desired level of cell cycle arrest from your time-course experiment.
-
Issue 3: Variability in results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density. The initial number of cells can influence the effective concentration of the drug and the dynamics of cell cycle arrest.
-
Solution: Ensure consistent cell seeding densities across all experiments.
-
-
Possible Cause 2: Fluctuation in Drug Potency. Improper storage or repeated freeze-thaw cycles of the this compound stock solution can reduce its activity.
-
Solution: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Store aliquots at -20°C.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (µM) |
| CDK1/cyclin B | 7.6[4] |
| CDK2/cyclin E | 0.1[4] |
| CDK4/cyclin D1 | 19.8[4] |
| CDK7/cyclin H | 0.45[4] |
| CDK9/cyclin T | 0.06[4] |
Table 2: Antiproliferative IC50 Values of this compound in Various Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3[4] |
| T98G | Glioblastoma | 9.2[4] |
| HBL100 | Breast Cancer | 10.5[4] |
| BT474 | Breast Cancer | 13.6[4] |
| MCF-7 | Breast Cancer | 5.0[4] |
| HT-29 | Colon Cancer | 10.8[4] |
| CCRF-CEM | Leukemia | 5.3[4] |
| BV173 | Leukemia | 2.7[4] |
| HL60 | Leukemia | 16.3[4] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Cycle Arrest
This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for inducing G1 phase arrest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multiple plates or flasks at a density that will ensure they are in the exponential growth phase and do not reach confluency by the final time point. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of this compound (based on literature or a preliminary dose-response experiment). Include a vehicle control (DMSO) group.
-
Time Points: At designated time points (e.g., 0, 12, 24, 48, and 72 hours), harvest the cells.
-
Cell Fixation:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases for each time point. The optimal incubation time is the point at which the maximum percentage of cells are arrested in G1 without a significant increase in the sub-G1 population (indicative of apoptosis).
Protocol 2: Western Blot Analysis of pRb Phosphorylation
This protocol is to confirm the inhibition of CDK2 activity by assessing the phosphorylation status of its downstream target, the Retinoblastoma protein (pRb).
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells from each treatment condition with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to ensure equal protein loading. A decrease in the phospho-Rb signal relative to total Rb in this compound-treated samples indicates successful inhibition of CDK activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Olomoucine II Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting data from experiments involving the cyclin-dependent kinase (CDK) inhibitor, Olomoucine II.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It exhibits a distinct selectivity profile, with high potency against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[2][3] Its inhibitory action on these key cell cycle regulators leads to cell cycle arrest and can induce apoptosis.[4][5]
Q2: Why am I observing different IC50 values for this compound across different cancer cell lines?
It is common to observe a wide range of IC50 values for this compound in various cell lines. This variability is often attributed to the differing genetic backgrounds and molecular profiles of the cells, such as the status of tumor suppressor genes like p53.[6][7] For example, cells with wild-type p53 may exhibit increased sensitivity to this compound.[6][7]
Inhibitory Concentration (IC50) of this compound in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3[2] |
| T98G | Glioblastoma | 9.2[2] |
| HBL100 | Breast Cancer | 10.5[2] |
| BT474 | Breast Cancer | 13.6[2] |
| MCF-7 | Breast Cancer | 5.0[2] |
| HT-29 | Colorectal Adenocarcinoma | 10.8[2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3[2] |
| BV173 | B-cell Precursor Leukemia | 2.7[2] |
| HL60 | Promyelocytic Leukemia | 16.3[2] |
Q3: Can this compound be used in antiviral studies?
Yes, this compound has demonstrated potent antiviral properties against a range of DNA viruses, including herpes simplex virus, human adenovirus, and human cytomegalovirus.[8][9] Its antiviral activity is primarily mediated by inhibiting virus-encoded transcription.[8]
Troubleshooting Guides
Scenario 1: Conflicting Cell Cycle Arrest Data (G1 vs. G2/M Arrest)
Problem: You are observing inconsistent cell cycle arrest patterns in your experiments. In some instances, this compound induces a G1 arrest, while in others, a G2/M arrest is observed.
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Responses: The cellular response to CDK inhibitors can be highly dependent on the specific cell line being used.[4][10] The genetic and proteomic background of the cells, including the expression levels of different cyclins and CDKs, and the status of checkpoint proteins, can dictate the point of cell cycle arrest.
-
Recommendation: Characterize the expression of key cell cycle proteins (e.g., Cyclin D1, Cyclin E, Cyclin B1, CDK2, CDK4, p21, p27) in your cell lines to understand the underlying molecular context.
-
-
Dose-Dependent Effects: The concentration of this compound can influence the observed cell cycle phenotype.[4][8] Lower concentrations may lead to a G1 arrest, while higher concentrations might push cells into a G2/M arrest or even induce apoptosis.[4][8]
-
Recommendation: Perform a dose-response experiment and analyze the cell cycle distribution at multiple concentrations of this compound.
-
-
Experimental Timing: The duration of treatment with this compound can impact the results. A short exposure may only show an initial G1 block, whereas a longer incubation could lead to an accumulation of cells in G2/M.
-
Recommendation: Conduct a time-course experiment to monitor the dynamics of cell cycle progression following this compound treatment.
-
Illustrative Data: Cell Cycle Distribution in Different Cell Lines after this compound Treatment
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Predominant Arrest |
| HL-60 | 10 | 24 | 45 | 30 | 25 | G1 |
| HeLa | 10 | 24 | 30 | 20 | 50 | G2/M[4] |
| MR65 | 50 | 48 | Increased | Decreased | Increased | G1 and G2/M delays[10] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Gently trypsinize and collect the cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Logical Workflow for Troubleshooting Cell Cycle Arrest
Caption: Troubleshooting workflow for inconsistent cell cycle data.
Scenario 2: Discrepancy Between Antiproliferative and Apoptotic Effects
Problem: You observe a significant decrease in cell proliferation (e.g., from an MTT or BrdU assay) after this compound treatment, but common apoptosis markers (e.g., caspase-3 cleavage, Annexin V staining) are only weakly induced or absent.
Possible Causes and Troubleshooting Steps:
-
Cytostatic vs. Cytotoxic Effects: this compound can be cytostatic at lower concentrations, meaning it inhibits cell proliferation without necessarily inducing cell death.[8] Apoptosis (a cytotoxic effect) may only be triggered at higher concentrations or after prolonged exposure.[4][8]
-
Recommendation: Titrate this compound to higher concentrations and extend the treatment duration to determine if a cytotoxic threshold can be reached.
-
-
Cell Line-Specific Apoptotic Thresholds: Different cell lines have varying sensitivities to apoptosis induction.[4] Some cell lines, particularly those with mutations in apoptotic pathways (e.g., p53 mutations), may be resistant to this compound-induced apoptosis.
-
Recommendation: Evaluate the p53 status and the expression of key Bcl-2 family proteins in your cell line. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly.
-
-
Alternative Cell Death Mechanisms: While apoptosis is a common outcome, other forms of cell death, such as necroptosis, could be involved.
-
Recommendation: Investigate markers for other cell death pathways if apoptosis assays are consistently negative despite clear antiproliferative effects.
-
Illustrative Data: Proliferation vs. Apoptosis in HL-60 Cells
| This compound Conc. (µM) | Proliferation Inhibition (%) | Apoptotic Cells (%) |
| 5 | 25 | < 5 |
| 10 | 50 | 15 |
| 20 | 85 | 40 |
| 40 | 95 | 70 |
Experimental Protocol: Western Blot for Cleaved Caspase-3
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. Follow this with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway: this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: this compound signaling pathway.
This technical support guide provides a framework for understanding and troubleshooting conflicting data in this compound experiments. By considering the nuances of cell line-specific responses, dose-dependency, and experimental timing, researchers can more accurately interpret their results and advance their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 4. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Olomoucine II vs. Roscovitine: A Comparative Guide on Potency and Selectivity
For researchers in oncology, neurobiology, and virology, the selection of a suitable cyclin-dependent kinase (CDK) inhibitor is a critical decision. Olomoucine II and Roscovitine, both purine-based ATP-competitive inhibitors, have been instrumental in dissecting the roles of CDKs in cellular processes. This guide provides a detailed, data-driven comparison of their potency and selectivity to aid researchers in making an informed choice for their specific experimental needs.
Potency Comparison: A Head-to-Head Look at CDK Inhibition
The inhibitory activity of this compound and Roscovitine has been evaluated against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values from a direct comparative study are summarized below, offering a clear view of their respective potencies.
| Kinase Target | This compound IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 7.6 | 0.65 |
| CDK2/cyclin A | - | 0.7 |
| CDK2/cyclin E | 0.1 | 0.7 |
| CDK4/cyclin D1 | 19.8 | >100 |
| CDK5/p35 | - | 0.16 |
| CDK7/cyclin H | 0.45 | 0.49 |
| CDK9/cyclin T | 0.06 | - |
| ERK1 | - | 34 |
| ERK2 | >100 | 14 |
Data compiled from multiple sources. Note that direct comparison values are prioritized where available. Dashes indicate that data was not available in the comparative studies reviewed.
As the data indicates, Roscovitine is a more potent inhibitor of CDK1, CDK2, and CDK5 than this compound.[1] Conversely, this compound demonstrates significantly higher potency against CDK9/cyclin T. Both compounds are relatively weak inhibitors of CDK4/cyclin D1.
Selectivity Profile: Beyond the Primary CDK Targets
While both compounds are primarily known as CDK inhibitors, their selectivity profiles across the broader kinome are crucial for interpreting experimental results and anticipating potential off-target effects.
Roscovitine , also known as Seliciclib, has been profiled against a larger panel of kinases. In a 148-kinase screen, it was found to be highly specific for CDKs.[2] Other kinases were only inhibited at much higher micromolar concentrations.[2] These off-target kinases include CaM kinase 2, CK1α, CK1δ, DYRK1A, EPHB2, ERK1, ERK2, FAK, and IRAK4.[2]
This compound has been shown to be selective for CDKs over at least 10 other kinases, with IC50 values greater than 100 µM for these kinases. However, it is a more potent inhibitor of CDK9 than Roscovitine.[3] This difference in selectivity, particularly concerning CDK9, is a key differentiator between the two compounds.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Olomoucine II vs. Purvalanol A in Cytotoxicity
In the landscape of cyclin-dependent kinase (CDK) inhibitors, Olomoucine II and Purvalanol A have emerged as significant players in preclinical cancer research. Both purine derivatives exhibit potent antiproliferative activities by targeting the engines of the cell cycle. This guide offers a detailed, head-to-head comparison of their cytotoxic effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Quantitative Cytotoxicity Analysis
The cytotoxic potential of this compound and Purvalanol A has been evaluated across various cell lines. While direct comparative studies are limited, available data suggests nuances in their potency.
A study directly comparing their antiproliferative effects on several cell lines using an XTT assay revealed the following median effective concentrations (EC50):
| Cell Line | This compound (EC50 in µM) | Purvalanol A (EC50 in µM) |
| MDCKII-ABCB1 | 14.8 ± 1.9 | 16.3 ± 1.1 |
| MDCKII parent | 12.6 ± 1.4 | 15.8 ± 1.1 |
| HCT-8 | 10.2 ± 1.1 | 14.9 ± 0.9 |
| HepG2 | 16.1 ± 1.6 | 18.2 ± 1.3 |
| Table 1: Comparative antiproliferative activity of this compound and Purvalanol A after 72 hours of incubation, as determined by the XTT assay. Data is presented as mean ± standard deviation.[1] |
Notably, another study reported that the in vitro cytotoxic activity of this compound surpasses that of Purvalanol A in the CEM T-lymphoblast cell line, with an IC50 value of approximately 3.0 µM for this compound.
While both compounds are potent CDK inhibitors, their selectivity profiles differ, which may contribute to variations in their cytotoxic effects across different cancer types.
| Compound | cdc2/cyclin B (IC50) | cdk2/cyclin A (IC50) | cdk2/cyclin E (IC50) | cdk4/cyclin D1 (IC50) |
| This compound | 7.6 µM | 0.1 µM | 0.1 µM | 19.8 µM |
| Purvalanol A | 4 nM | 70 nM | 35 nM | 850 nM |
| Table 2: Comparative inhibitory activity of this compound and Purvalanol A against various cyclin-dependent kinases.[2][3] |
Mechanism of Action: A Tale of Two CDK Inhibitors
Both this compound and Purvalanol A induce cytotoxicity primarily through the inhibition of CDKs, leading to cell cycle arrest and apoptosis.
This compound has been shown to arrest cells at both the G1/S and G2/M transitions of the cell cycle.[4][5] Its inhibitory activity against CDK2, CDK7, and CDK9 is particularly noteworthy.[6] Inhibition of CDK7 and CDK9 can disrupt the regulation of RNA transcription, contributing to its antiproliferative effects.[6][7]
Purvalanol A is a highly potent inhibitor of cdc2 (CDK1), cdk2, and cdk5.[2] It effectively induces a reversible arrest in the G1 and G2 phases of the cell cycle.[1] Furthermore, Purvalanol A has been demonstrated to induce apoptosis through the downregulation of antiapoptotic proteins like Bcl-2 and survivin, which is linked to its inhibition of the JAK2/STAT3 signaling pathway and RNA polymerase II.[8]
The following diagram illustrates the generalized signaling pathway through which these CDK inhibitors exert their cytotoxic effects.
Caption: Inhibition of CDKs by this compound and Purvalanol A leads to cell cycle arrest and apoptosis.
Experimental Protocols
A clear understanding of the methodologies used to generate cytotoxicity data is crucial for interpretation and replication.
XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Add varying concentrations of this compound or Purvalanol A to the wells and incubate for 72 hours at 37°C in a 5% CO2 atmosphere.[1]
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[9][10]
-
Incubation: Add the XTT working solution to each well.[9] Incubate the plate for 4 hours at 37°C.[9][10]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm with a reference wavelength of 660 nm using a microplate reader.[9]
The following diagram outlines the experimental workflow for a comparative cytotoxicity assay.
Caption: Workflow for determining and comparing the cytotoxicity of this compound and Purvalanol A.
Apoptosis Assay (Annexin V-PE and 7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in six-well plates and treat with the desired concentrations of this compound or Purvalanol A for 24 hours.[11]
-
Cell Harvesting: Harvest the cells, wash them twice with ice-cold PBS.[11]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-PE and 7-AAD for 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Conclusion
Both this compound and Purvalanol A are potent inducers of cytotoxicity in cancer cells, primarily through their inhibition of cyclin-dependent kinases. The choice between these two inhibitors may depend on the specific CDK targets of interest and the cancer cell type being investigated. The provided data and protocols offer a foundation for researchers to make informed decisions and design further comparative studies to fully elucidate the therapeutic potential of these compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purvalanol A induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Olomoucine II-Induced Cell Cycle Arrest: A Comparative Guide Using BrdU Incorporation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Olomoucine II-induced cell cycle arrest, with a focus on confirmation using Bromodeoxyuridine (BrdU) incorporation assays. We compare this compound with other common cyclin-dependent kinase (CDK) inhibitors, Roscovitine and Flavopiridol, and provide detailed experimental protocols and pathway visualizations.
This compound is a purine derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[1][2] By targeting CDKs, particularly CDK2/cyclin E complexes, this compound can effectively halt the cell cycle, making it a compound of interest in cancer research and drug development.[1][2] This guide will delve into the experimental validation of this cell cycle arrest using the robust and widely accepted BrdU incorporation assay.
Mechanism of Action: this compound and the G1/S Checkpoint
The transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle is a critical checkpoint controlled by the activity of the CDK2/cyclin E complex. A key substrate of this complex is the Retinoblastoma protein (Rb).[3][4] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for DNA replication.[3][5] For the cell to enter the S phase, CDK2/cyclin E must phosphorylate Rb, causing it to release E2F.[3][4][6]
This compound exerts its effect by directly inhibiting the kinase activity of CDK2.[1] This prevents the hyperphosphorylation of Rb, which remains bound to E2F.[3] Consequently, the necessary S-phase genes are not transcribed, and the cell cycle is arrested at the G1/S transition.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdk phosphorylation triggers sequential intramolecular interactions that progressively block Rb functions as cells move through G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating old and new paradigms for G1/S control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Olomoucine II: A Potent Cyclin-Dependent Kinase Inhibitor Demonstrating Broad-Spectrum Antiviral Activity
A Comparative Analysis of Antiviral Efficacy Across Various Cell Lines and Viruses
For Immediate Release
Olomoucine II, a second-generation purine derivative and a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant antiviral activity against a range of DNA viruses. This guide provides a comprehensive cross-validation of this compound's antiviral performance in different cell lines, offering a comparative analysis with other antiviral agents and detailing the experimental data supporting its efficacy. This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies.
Comparative Antiviral Activity of this compound
This compound exhibits a broad-spectrum inhibitory effect on the replication of several human DNA viruses. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is detailed in the table below. Notably, this compound is also effective against acyclovir-resistant strains of Herpes Simplex Virus (HSV), highlighting its potential to combat drug-resistant viral infections. In contrast, it shows minimal to no activity against RNA viruses such as the measles virus and influenza virus at the tested concentrations.
| Virus | Cell Line | This compound IC50 (µM) | Roscovitine IC50 (µM) | Acyclovir IC50 (µM) | Cidofovir IC50 (µM) |
| Herpes Simplex Virus-1 (HSV-1) | HFFF | 5.0 | >20 | 0.4 | Not Reported |
| Herpes Simplex Virus-2 (HSV-2) | HFFF | 4.7 | >20 | 1.2 | Not Reported |
| HSV-1 (Acyclovir-Resistant) | HFFF | Not specified, but sensitive | Not Reported | Resistant | Not Reported |
| Human Adenovirus-4 (Ad4) | A549 | 2.4 | 15.0 | Not Applicable | 10.0 |
| Human Cytomegalovirus (HCMV) | HFFF | 3.2 | 18.0 | Not Applicable | 0.5 |
| Vaccinia Virus (VV) | HFFF | 3.8 | >20 | Not Applicable | Not Reported |
| Measles Virus (MV) | Vero | >20 | >20 | Not Applicable | Not Applicable |
| Influenza Virus (IV) | MDCK | >20 | >20 | Not Applicable | Not Applicable |
Mechanism of Action: Inhibition of Viral Transcription via CDK Suppression
This compound's antiviral activity stems from its potent inhibition of cellular cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9.[1][2] These kinases are crucial for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation and elongation phases of transcription.[1][2] By inhibiting CDK7 and CDK9, this compound effectively blocks viral gene expression and subsequent replication.[1][2] This mechanism of targeting host cell machinery makes it a promising candidate for broad-spectrum antiviral therapy and reduces the likelihood of the development of viral resistance.[1]
Mechanism of this compound's antiviral action.
Synergistic Antiviral Effects with DNA Polymerase Inhibitors
A remarkable finding is the strongly additive antiviral effect observed when this compound is used in combination with a direct-acting antiviral agent like cidofovir, a DNA polymerase inhibitor.[1] In studies on Human Adenovirus-4, the combination of this compound and cidofovir almost completely eliminated the production of infectious viral progeny.[1] This suggests a powerful therapeutic strategy of dual-targeting, simultaneously inhibiting viral DNA replication and transcription.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay
This assay is utilized to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).
-
Cell Culture: Confluent monolayers of the appropriate cell line (e.g., HFFF for HSV and HCMV, A549 for Adenovirus) are prepared in 25 cm² tissue culture flasks.[1]
-
Infection: Cells are infected with approximately 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C with rocking.[1]
-
Treatment: Following infection, the viral inoculum is removed, and the cells are overlaid with a medium containing 1% Avicel RC-591 and varying concentrations of this compound (typically ranging from 0.04 µM to 20 µM).[1]
-
Incubation: The treated cells are incubated until plaques are visible.
-
Quantification: Plaques are stained and counted. The IC50 value is calculated as the concentration of this compound that reduces the plaque count by 50% compared to untreated controls.[1]
Workflow for the Plaque Reduction Assay.
Adenovirus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the total production of infectious virus particles.
-
Cell Culture: Confluent monolayers of A549 cells are prepared in 6-well plates.[1]
-
Infection: Cells are infected with 2,000 PFU/well of Human Adenovirus-4 for 1 hour at 37°C with rocking.[1]
-
Treatment: The inoculum is removed, and cells are cultured in a medium containing a specific concentration of this compound (e.g., 10 µM), cidofovir (e.g., 100 µM), or a combination of both.[1]
-
Harvesting: At various time points post-infection (e.g., 6, 12, 24, 48, 72, and 96 hours), both the cells and the culture medium are harvested separately.[1]
-
Titration: The total virus yield (intracellular and extracellular) in each sample is determined by titration on A549 cells to quantify the number of infectious viral particles.[1]
Conclusion
This compound presents a compelling profile as a broad-spectrum antiviral agent against DNA viruses. Its mechanism of targeting host cell CDKs offers a distinct advantage in overcoming viral drug resistance. The synergistic effects observed with DNA polymerase inhibitors further underscore its potential in combination therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel antiviral therapeutic.
References
Olomoucine II: A Leap Forward in Cyclin-Dependent Kinase Inhibition
In the landscape of cancer research and drug development, the pursuit of selective and potent therapeutic agents is paramount. Cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription, have long been attractive targets for anti-cancer therapies. First-generation CDK inhibitors, such as Flavopiridol and Roscovitine, showed initial promise but were often hampered by a lack of selectivity and associated toxicities. Olomoucine II, a second-generation purine analogue, has emerged as a more refined instrument in the scientist's arsenal, exhibiting distinct advantages over its predecessors. This guide provides an objective comparison of this compound and first-generation CDK inhibitors, supported by experimental data and detailed methodologies.
Enhanced Selectivity and Potency: A Quantitative Comparison
A primary advantage of this compound lies in its improved selectivity profile and potent inhibition of specific CDKs, particularly CDK9. This enhanced specificity is critical for minimizing off-target effects and increasing the therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Flavopiridol, and Roscovitine against a panel of key cyclin-dependent kinases.
| Kinase | This compound IC50 (µM) | Flavopiridol IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 7.6 | 0.03 | 0.65 |
| CDK2/cyclin E | 0.1 | 0.17 | 0.7 |
| CDK4/cyclin D1 | 19.8 | 0.1 | >100 |
| CDK7/cyclin H | 0.45 | 0.3 | ~0.5 |
| CDK9/cyclin T | 0.06 | 0.01 | Not consistently reported, but higher than this compound |
Note: IC50 values are compiled from various sources and may differ slightly based on experimental conditions.
As the data indicates, while Flavopiridol is a potent pan-CDK inhibitor, its broad activity can lead to significant side effects[1]. Roscovitine shows some selectivity but is a poor inhibitor of CDK4 and CDK6[2]. This compound, however, demonstrates remarkable potency against CDK2, CDK7, and particularly CDK9, with a 10-fold higher inhibitory activity for CDK9 compared to Roscovitine[2]. This heightened affinity for CDK9 is a key differentiator and underlies many of its functional advantages.
The Significance of Potent CDK9 Inhibition
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in transcriptional elongation[1][3]. By potently inhibiting CDK9, this compound effectively stalls the transcription of short-lived mRNAs that encode for key survival proteins in cancer cells, such as anti-apoptotic proteins and oncogenes. This targeted disruption of transcriptional regulation is a powerful mechanism for inducing apoptosis in malignant cells.
Superior Induction of Apoptosis and Cell Cycle Arrest
The distinct selectivity profile of this compound translates to more effective induction of apoptosis and cell cycle arrest in cancer cells compared to first-generation inhibitors. While Flavopiridol's pan-inhibition can cause widespread cell cycle disruption, this compound's targeted approach, particularly through CDK9 inhibition, leads to a more controlled and potent pro-apoptotic response.
Studies have shown that this compound can induce apoptosis in various cancer cell lines at concentrations that are less toxic to normal cells. This is in contrast to the higher toxicity often observed with less selective inhibitors like Flavopiridol[1].
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
In Vitro CDK Kinase Inhibition Assay (Radioactive)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific CDK.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin E, CDK9/Cyclin T)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Substrate (e.g., Histone H1 for CDK2, GST-CTD for CDK9)
-
[γ-³²P]ATP
-
Test compounds (this compound, Flavopiridol, Roscovitine) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and the substrate.
-
Add varying concentrations of the test compounds or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, Flavopiridol, Roscovitine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or DMSO for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a significant advancement over first-generation CDK inhibitors due to its enhanced selectivity, particularly its potent inhibition of CDK9. This specificity allows for a more targeted disruption of cancer cell processes, leading to efficient induction of apoptosis and cell cycle arrest with potentially lower toxicity. The data and methodologies presented in this guide underscore the advantages of this compound as a valuable tool for cancer research and a promising candidate for further therapeutic development. Its distinct mechanism of action, centered on the inhibition of transcriptional elongation, sets it apart from its predecessors and highlights the continuous progress in the design of targeted cancer therapies.
References
Validating the Synergistic Effects of Olomoucine II with Other Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, with various chemotherapeutic agents. By summarizing key experimental findings, this document aims to inform preclinical research and guide the development of novel combination cancer therapies.
Executive Summary
This compound, a second-generation CDK inhibitor, has demonstrated significant antiproliferative activity across a range of cancer cell lines. Its primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and the induction of apoptosis. Recent research has focused on the potential of this compound to enhance the efficacy of conventional chemotherapeutics through synergistic interactions. This guide presents compelling evidence of synergy between this compound and the anthracycline antibiotics, mitoxantrone and daunorubicin. The primary mechanism underlying this synergy is the inhibition of ATP-binding cassette (ABC) transporters, specifically ABCG2 and ABCB1, by this compound, which leads to increased intracellular accumulation of the chemotherapeutic agents in cancer cells.
Data Presentation: this compound in Combination Therapy
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with mitoxantrone and daunorubicin. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound and Mitoxantrone in ABCG2-Overexpressing Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Fold-Change in Mitoxantrone Potency | Reference |
| MDCKII-ABCG2 | Mitoxantrone | Data not specified | Data not specified | < 1 (Synergistic) | Data not specified | [1] |
| This compound | Data not specified |
Note: The referenced study confirmed synergy using the Chou-Talalay method but did not provide specific IC50 or CI values in the abstract.
Table 2: Synergistic Effects of this compound and Daunorubicin in ABCB1-Overexpressing Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Fold-Change in Daunorubicin Potency | Reference |
| MDCKII-ABCB1 | Daunorubicin | Data not specified | Data not specified | < 1 (Synergistic) | Data not specified | [2] |
| This compound | Data not specified | |||||
| HCT-8 | Daunorubicin | Data not specified | Data not specified | < 1 (Synergistic) | Data not specified | [2] |
| This compound | Data not specified | |||||
| HepG2 | Daunorubicin | Data not specified | Data not specified | < 1 (Synergistic) | Data not specified | [2] |
| This compound | Data not specified |
Note: The referenced study confirmed synergy using the Chou-Talalay method but did not provide specific IC50 or CI values in the abstract. The synergistic potentiation of daunorubicin's cytotoxic effect was observed.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
Madin-Darby Canine Kidney II (MDCKII) cells stably transfected with human ABCG2 (MDCKII-ABCG2) or ABCB1 (MDCKII-ABCB1), as well as human colon adenocarcinoma (HCT-8) and human liver cancer (HepG2) cell lines, were used.[1][2] Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin solution.[3][4] Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.[3][4] For stable cell lines, appropriate selection antibiotics (e.g., Puromycin and Geneticin/G418) were added to the culture medium.[3]
Cell Viability Assay (MTT Assay)
Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, the chemotherapeutic agent (mitoxantrone or daunorubicin), or a combination of both for 48 to 72 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[5]
-
Incubation: The plates were incubated for an additional 3 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5][6]
-
Solubilization: 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) was added to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[6]
Synergy Analysis (Chou-Talalay Method)
The synergistic interaction between this compound and the chemotherapeutic agents was quantified using the Combination Index (CI) based on the Chou-Talalay method.[9][10][11]
-
Dose-Response Curves: Dose-response curves were generated for each drug individually and in combination at a constant ratio based on their respective IC50 values.
-
Data Analysis: The CI was calculated using software such as CompuSyn or CalcuSyn.[9][10]
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualizations
Signaling Pathway of this compound Synergy
References
- 1. This compound and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purvalanol A, this compound and roscovitine inhibit ABCB1 transporter and synergistically potentiate cytotoxic effects of daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABCG2 and ABCB1 Stable Expressing MDCK Cell Line - Clone #29 | Applied Biological Materials Inc. [abmgood.com]
- 4. MDCK-II Cells [cytion.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 9. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 10. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published IC50 Values for Olomoucine II: A Comparative Guide
This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) values for Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed assessment of this compound's inhibitory activity against various kinases. The guide includes a summary of reported IC50 values, a detailed experimental protocol for a representative kinase inhibition assay, and visualizations of the relevant signaling pathways and experimental workflow.
Data Presentation: Comparison of this compound IC50 Values
This compound is a 2,6,9-trisubstituted purine derivative that demonstrates inhibitory activity against several cyclin-dependent kinases. The following table summarizes the IC50 values from the foundational scientific literature and compares them with values listed by various commercial suppliers. This comparison serves as a verification of the publicly available data for this compound.
| Target Kinase | Published IC50 (µM)[1][2] | Commercially Reported IC50 (µM) |
| CDK1/cyclin B | 7.6 | 7.6 |
| CDK2/cyclin E | 0.1 | 0.1 |
| CDK4/cyclin D1 | 19.8 | 19.8 |
| CDK7/cyclin H | 0.45 | 0.45 |
| CDK9/cyclin T1 | 0.06 | 0.06 |
Note: The commercially reported values are consistent across multiple suppliers, who generally cite the original publication by Krystof et al. (2005).
Experimental Protocols: Kinase Inhibition Assay for IC50 Determination
The following is a representative protocol for determining the IC50 value of a kinase inhibitor like this compound. This protocol is based on established methodologies for in vitro kinase assays.[3][4][5][6]
Objective: To determine the concentration of this compound that inhibits 50% of the activity of a specific cyclin-dependent kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin E)
-
Kinase-specific peptide substrate
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in a 96-well plate. This typically involves a 10-point curve with 3-fold dilutions.
-
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of a 384-well plate.
-
Transfer a small volume of the diluted this compound from the 96-well plate to the 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add the recombinant kinase to each well, except for the negative control wells.
-
Add the kinase-specific peptide substrate to all wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a predetermined concentration of ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required by the detection kit (e.g., 40 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for its IC50 determination.
Caption: Cell cycle progression regulated by CDKs and inhibited by this compound.
Caption: Transcriptional regulation by CDK7 and CDK9, targets of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Olomoucine II: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling potent compounds should be followed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust if handling the solid form.
II. Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of this compound and its contaminated materials.
Step 1: Waste Segregation
-
Collect all waste materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed container.
Step 2: Chemical Inactivation (if applicable and permissible by local regulations)
Step 3: Waste Collection and Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.
Step 4: Final Disposal
-
Dispose of the chemical waste through a licensed professional waste disposal service. Inform the service provider of the nature of the waste (CDK inhibitor).
-
Do not dispose of this compound down the drain or in the regular trash.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 370.4 g/mol |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM)[1] |
| IC₅₀ Values (CDK Inhibition) | CDK1/cyclin B: 7.6 µM, CDK2/cyclin E: 0.1 µM, CDK4/cyclin D1: 19.8 µM, CDK7/cyclin H: 0.45 µM, CDK9/cyclin T: 0.06 µM[1] |
| Storage Temperature | -20°C[1] |
IV. Experimental Workflow and Signaling Pathway Diagrams
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety and disposal protocols before handling or disposing of this chemical. Local, state, and federal regulations for waste disposal must be followed.
References
Essential Safety and Logistical Information for Handling Olomoucine II
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Standard BS EN 374:2003 compliant. Double-gloving is recommended, with one pair under the gown cuff and the other over.[1][2] |
| Body Protection | Gown/Lab Coat | Disposable, lint-free, long-sleeved gown with knit cuffs that fastens in the back. Polyethylene-coated polypropylene or other laminate material is recommended to resist permeability.[2][3] |
| Eye and Face Protection | Safety Glasses/Goggles, Face Shield | Use appropriate safety glasses.[1] A face shield should be worn in situations where splashing or uncontrolled aerosolization is possible.[2] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator should be used if there is a risk of aerosolization or when handling the powder outside of a certified chemical fume hood.[1][2] |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Stock Solution
-
Engineering Controls : All initial handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood.[1]
-
Reconstitution : this compound is soluble in DMSO and methanol.[4] To prepare a stock solution, dissolve the solid compound in the desired solvent. For example, a 1 mg/mL solution can be made in DMSO or ethanol.[5]
-
Storage : Store the solid compound at -20°C, protected from light.[5] Following reconstitution, it is recommended to aliquot the stock solution and freeze it at -20°C. These stock solutions are reported to be stable for up to 6 months.[5]
2. Use in Experiments
-
Cell Culture Experiments : When treating cells with this compound, typical concentrations can range from low micromolar (e.g., 5 µM) to higher doses depending on the cell line and experimental goals.[6][7] For example, it has shown antiproliferative activity with IC50 values ranging from 2.7 µM to 16.3 µM in various cancer cell lines.[8]
-
Handling Precautions : Always wear the recommended PPE when handling solutions containing this compound. Avoid inhalation, and contact with eyes, skin, and clothing.[1]
3. Spill Management
-
Immediate Action : In case of a spill, evacuate personnel to a safe area.[1]
-
Containment and Cleanup : Do not take action without suitable protective clothing.[1] Cover the spillage with a suitable absorbent material. Sweep up the material and place it in an appropriate, sealed container for disposal.[1]
-
Ventilation : Ensure adequate ventilation of the affected area.[1]
4. Disposal
-
Waste Classification : this compound waste should be treated as hazardous chemical waste.
-
Containerization : Collect all waste materials, including empty vials, contaminated labware (e.g., pipette tips), and absorbent materials from spills, in a clearly labeled, sealed container.
-
Disposal Route : Dispose of the chemical waste according to your institution's and local environmental regulations. Do not let the product enter drains.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Mechanism of Action: CDK Inhibition Signaling Pathway
This compound functions as a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[4][9] It exerts its effects by competing with ATP for the binding site on the kinase.[5] The primary targets of this compound include CDK1, CDK2, CDK4, CDK7, and CDK9, with particularly high potency against CDK2 and CDK9.[4][8][9] Inhibition of these kinases leads to cell cycle arrest and can induce apoptosis.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. education.eviq.org.au [education.eviq.org.au]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound A cell-permeable 2,6,9-trisubstituted purine analog that acts as a potent, reversible, and ATP-competitive inhibitor of Cdk1/B. | 500735-47-7 [sigmaaldrich.com]
- 6. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
